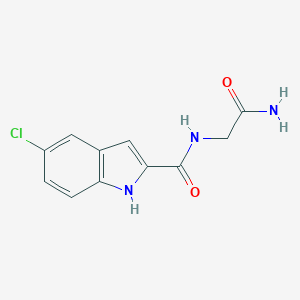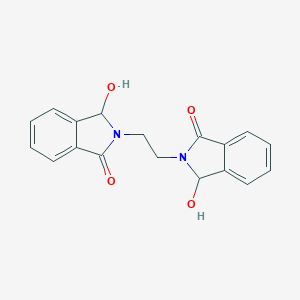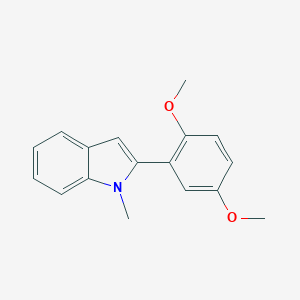![molecular formula C20H23N3O5S2 B276993 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide, also known as DIDS, is a chemical compound commonly used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit chloride channels. In
Mécanisme D'action
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide inhibits chloride channels by binding to the extracellular domain of the channel and blocking the passage of chloride ions. This results in a decrease in chloride ion influx and an increase in cell membrane depolarization.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for the regulation of ion transport in the lungs, pancreas, and other organs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has also been found to inhibit the activity of the GABA-A receptor, which is involved in the regulation of neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a useful tool for studying chloride channels in vitro. It can be used to investigate the role of chloride channels in various physiological functions and diseases. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has some limitations in lab experiments. It is not selective for specific chloride channels and can inhibit other ion channels. Furthermore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can have off-target effects on other cellular processes.
Orientations Futures
There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research. One potential area of research is the development of more selective inhibitors of chloride channels. Another area of research is the investigation of the role of chloride channels in cancer progression. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be used in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy.
In conclusion, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a valuable tool in scientific research due to its ability to inhibit chloride channels. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be synthesized through a multistep reaction process involving the reaction of 2-methoxy-5-sulfamoylbenzoic acid with diethylamine followed by the reaction with 8-quinolinesulfonyl chloride. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels are essential for various physiological functions such as cell volume regulation, neuronal signaling, and acid-base balance. The inhibition of chloride channels by N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have therapeutic potential in diseases such as cystic fibrosis, epilepsy, and hypertension.
Propriétés
Nom du produit |
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide |
|---|---|
Formule moléculaire |
C20H23N3O5S2 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H23N3O5S2/c1-4-23(5-2)30(26,27)16-11-12-18(28-3)17(14-16)22-29(24,25)19-10-6-8-15-9-7-13-21-20(15)19/h6-14,22H,4-5H2,1-3H3 |
Clé InChI |
NOVXEUDJUGASDK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)




![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)